4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one
Overview
Description
4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure substituted with a thienylmethylamino group. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
Quinazoline and quinazolinone derivatives, which this compound belongs to, have been reported to exhibit a wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .
Mode of Action
Nevertheless, quinazolinone derivatives have been found to display various biological activities such as anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic . The interaction of this compound with its targets and the resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by quinazolinone derivatives , it can be inferred that this compound may influence a variety of biochemical pathways. The downstream effects would be dependent on the specific pathways affected.
Result of Action
The molecular and cellular effects of 4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one’s action would be dependent on its specific biological activity. As quinazolinone derivatives have been found to exhibit a wide range of biological activities , the effects of this compound could potentially be diverse and significant.
Biochemical Analysis
Biochemical Properties
4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses . Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis (programmed cell death) by activating specific apoptotic pathways . It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as kinases and receptors, altering their activity. This binding can result in the inhibition or activation of these enzymes, leading to changes in cellular signaling and gene expression . For instance, the compound may inhibit a kinase involved in a pro-survival signaling pathway, thereby promoting cell death in cancer cells. Additionally, this compound can modulate the activity of transcription factors, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its activity over extended periods . It may undergo degradation under certain conditions, leading to a decrease in its efficacy. Long-term studies have demonstrated that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound. Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its therapeutic efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one typically involves the reaction of 2-aminobenzamide with 2-thienylmethylamine under appropriate conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The thienylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Formation of N-substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities.
Medicine: Investigated for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(1H)-one: A parent compound with similar core structure but without the thienylmethylamino group.
2-Aminoquinazoline: Another derivative with different substitution patterns.
6-Bromo-4-(furan-2-yl)quinazolin-2-amine: A compound with a furan ring instead of a thienyl ring.
Uniqueness
4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one is unique due to the presence of the thienylmethylamino group, which imparts distinct biological activities and chemical reactivity. This substitution enhances its potential as a therapeutic agent and differentiates it from other quinazolinone derivatives .
Properties
IUPAC Name |
4-(thiophen-2-ylmethylamino)-1H-quinazolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c17-13-15-11-6-2-1-5-10(11)12(16-13)14-8-9-4-3-7-18-9/h1-7H,8H2,(H2,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEKZRXZIMZYNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=O)N2)NCC3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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